molecular formula C6H5BrFN B567380 2-(Bromomethyl)-4-fluoropyridine CAS No. 1227606-51-0

2-(Bromomethyl)-4-fluoropyridine

Cat. No. B567380
M. Wt: 190.015
InChI Key: QTIPYEPTPRTVBC-UHFFFAOYSA-N
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Description

“2-(Bromomethyl)-4-fluoropyridine” likely refers to a compound that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “2-(Bromomethyl)” part suggests a bromomethyl group (-CH2Br) attached to the second carbon of the pyridine ring, and the “4-fluoro” part indicates a fluorine atom attached to the fourth carbon of the ring .


Synthesis Analysis

While specific synthesis methods for “2-(Bromomethyl)-4-fluoropyridine” are not available, bromomethyl compounds are generally synthesized through radical bromination of a toluene derivative . The synthesis of similar compounds often involves the use of a bromine source and a reaction with a suitable precursor .


Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-fluoropyridine” would likely consist of a pyridine ring with a bromomethyl group attached to one carbon and a fluorine atom attached to another carbon . The exact structure would depend on the specific positions of these groups on the pyridine ring.


Chemical Reactions Analysis

The chemical reactions involving “2-(Bromomethyl)-4-fluoropyridine” would depend on the specific conditions and reagents used. Bromomethyl groups are often reactive and can participate in various reactions, including nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Bromomethyl)-4-fluoropyridine” would depend on its specific structure. Similar compounds, such as bromomethyl benzoate, have been reported to be solid at room temperature .

Scientific Research Applications

  • Deprotonation and Cross-Coupling Reactions : 2-Fluoropyridine derivatives, including structures related to 2-(Bromomethyl)-4-fluoropyridine, have been used in deprotonation reactions with lithium magnesates. These reactions are essential in forming lithium arylmagnesates, which can be further utilized in palladium-catalyzed cross-coupling reactions (Awad et al., 2004).

  • Synthesis of Disubstituted Fluoropyridines and Pyridones : 2-Fluoropyridine derivatives are key intermediates in synthesizing various substituted pyridines and pyridones. For instance, 5-bromo-2-fluoro-3-pyridylboronic acid, a compound similar to 2-(Bromomethyl)-4-fluoropyridine, has been used in Suzuki reactions to synthesize disubstituted fluoropyridines and their corresponding pyridones (Sutherland & Gallagher, 2003).

  • Radiofluorination and Palladium-Catalyzed Amination : In the field of radiochemistry, fluoropyridine derivatives, such as 2-bromo-5-fluoropyridine, have been used in radiofluorination and subsequent palladium-catalyzed amination reactions. This process is crucial in the synthesis of fluorinated pyridines for applications in medical imaging, like Positron Emission Tomography (Pauton et al., 2019).

  • Chemoselective Functionalization : Research has demonstrated the chemoselective functionalization of compounds closely related to 2-(Bromomethyl)-4-fluoropyridine, like 5-bromo-2-chloro-3-fluoropyridine. Such functionalization is critical in selective organic synthesis, offering pathways for producing highly specific molecular structures (Stroup et al., 2007).

  • Synthesis of Bipyridyl Derivatives : Compounds like 4,4'-Bis(bromomethyl)-2,2'-bipyridine, which share structural similarities with 2-(Bromomethyl)-4-fluoropyridine, have been used in synthesizing chiral bipyridine derivatives. These derivatives find applications in asymmetric synthesis and catalysis (Ward et al., 2002).

  • Copper(II) Complex Formation : In coordination chemistry, fluoropyridine derivatives are used to synthesize copper(II) complexes. These complexes have interesting structural and magnetic properties, relevant in materials science and magnetic studies (Krasinski et al., 2017).

  • Catalytic Fluorination Systems : In catalysis, 2-fluoropyridine, closely related to 2-(Bromomethyl)-4-fluoropyridine, is produced using Cl/F exchange reactions. Such reactions are facilitated by various metal oxide catalysts, demonstrating the compound's role in developing new catalytic fluorination systems (Cochon et al., 2010).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often considered harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-4-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIPYEPTPRTVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857095
Record name 2-(Bromomethyl)-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-fluoropyridine

CAS RN

1227606-51-0
Record name 2-(Bromomethyl)-4-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AG Cosby, JJ Woods, P Nawrocki, TJ Sørensen… - Chemical …, 2021 - pubs.rsc.org
Luminescent lanthanides possess ideal properties for biological imaging, including long luminescent lifetimes and emission within the optical window. Here, we report a novel approach …
Number of citations: 19 pubs.rsc.org

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